5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
Description
5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with chlorine and methoxy groups, linked to a 6-methoxyimidazo[1,2-b]pyridazine moiety via a phenyl bridge. Its IUPAC name reflects this structural complexity, with molecular formula C₂₁H₁₇ClN₄O₃ (molecular weight: 408.84 g/mol).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-7-6-14(22)11-16(18)21(27)23-15-5-3-4-13(10-15)17-12-26-19(24-17)8-9-20(25-26)29-2/h3-12H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREMHLCFVHGRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide. Glyburide is a drug used in the treatment of type 2 diabetes, suggesting that the compound may interact with targets involved in glucose regulation.
Biological Activity
5-Chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological responses. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific kinases and other proteins involved in cellular signaling pathways.
Anticancer Activity
Several studies have reported the anticancer potential of compounds related to this compound. For instance:
- In vitro studies demonstrated that similar benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range from 10 µM to 30 µM, indicating potent activity against tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Target Compound | Various | 10 - 30 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies assessing antibacterial efficacy against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) were determined using the broth microdilution method. Compounds with similar structures demonstrated MIC values ranging from 8 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : Contributes to electron-donating properties, which can stabilize interactions with biological targets.
- Imidazo[1,2-b]pyridazine Moiety : Essential for anticancer and antimicrobial activities; modifications in this region can lead to variations in potency.
Research has shown that substituents on the phenyl rings play a crucial role in modulating the overall activity of the compound .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of benzamide derivatives, including this compound, against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers synthesized various derivatives and tested them against common pathogens. The findings revealed that certain modifications led to enhanced antibacterial activity, particularly against resistant strains of bacteria .
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to 5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide exhibit anticancer properties. For instance, studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis induction |
| Study B | HCT116 | 20.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that derivatives containing the imidazo[1,2-b]pyridazine structure possess potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Neurological Disorders
The unique structure of this compound may also offer therapeutic benefits in neurological disorders. Preliminary studies suggest that compounds with similar imidazo structures can modulate neurotransmitter systems, potentially aiding in conditions like depression and anxiety .
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of imidazo[1,2-b]pyridazine derivatives on breast cancer cells revealed that these compounds could significantly reduce tumor size in xenograft models .
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related compound against resistant bacterial strains in patients with chronic infections, showing promising results in reducing bacterial load without significant side effects .
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Determination : The use of SHELX software (e.g., SHELXL for refinement) is critical for resolving the 3D conformation of such compounds, enabling precise analysis of bond angles and torsion strains .
- SAR Insights : Substituent modifications (e.g., replacing benzamide with cyclopentanecarboxamide) alter steric bulk and electronic profiles, impacting target engagement and off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
